molecular formula C36H28CrN9Na2O9S+ B14796551 2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)

2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)

Cat. No.: B14796551
M. Wt: 860.7 g/mol
InChI Key: RNENDSQHMXUDBE-UHFFFAOYSA-M
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Description

The compound “2,4-dihydro-4-(2-hydroxy-4-nitrophenyl)azo-5-methyl-2-phenyl-3H-pyrazol-3-onato4-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo-3-hydroxy-1-naphthalenesulfonato chromate (sodium salt)” is a complex organic molecule that features multiple functional groups, including azo, nitro, hydroxy, and sulfonate groups. This compound is likely to be used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The general approach might include:

    Formation of the Azo Group: This can be achieved through a diazotization reaction followed by coupling with an aromatic compound.

    Introduction of Nitro and Hydroxy Groups: These functional groups can be introduced through nitration and subsequent reduction or hydrolysis reactions.

    Formation of Pyrazolone Ring: This involves cyclization reactions using appropriate precursors.

    Chromate Complex Formation: The final step would involve complexation with chromate ions in the presence of sodium ions to form the sodium salt.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.

    Purification Techniques: Such as crystallization, chromatography, or recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation and Reduction: Due to the presence of nitro and azo groups.

    Substitution Reactions: Particularly electrophilic and nucleophilic substitutions on the aromatic rings.

    Complexation Reactions: With metal ions due to the presence of sulfonate and hydroxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or zinc dust.

    Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation might lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

Chemistry

    Dye and Pigment Industry: Due to the presence of azo groups, which are known for their vibrant colors.

    Analytical Chemistry: As a reagent for detecting metal ions or other analytes.

Biology and Medicine

    Biological Staining: For visualizing cellular components under a microscope.

    Pharmaceuticals: Potential use as a drug or drug intermediate due to its complex structure.

Industry

    Catalysts: In various chemical reactions due to the presence of chromate ions.

    Material Science: As a component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example:

    As a Dye: The azo group would interact with the substrate, leading to color formation.

    As a Catalyst: The chromate ion would facilitate redox reactions by alternating between different oxidation states.

Comparison with Similar Compounds

Similar Compounds

    Azo Dyes: Such as methyl orange and Congo red.

    Chromate Complexes: Such as potassium dichromate and sodium chromate.

Properties

Molecular Formula

C36H28CrN9Na2O9S+

Molecular Weight

860.7 g/mol

IUPAC Name

disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonate;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol

InChI

InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1/p-1

InChI Key

RNENDSQHMXUDBE-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr]

Origin of Product

United States

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